(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid
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Overview
Description
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid typically involves the following steps:
Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols.
Acetylation: The diazepane ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of Acetic Acid: Finally, the acetyl group is linked to the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The diazepane ring can undergo reduction reactions to yield simpler derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group or the diazepane ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of simpler derivatives such as (4-Acetyl-[1,4]diazepan-1-yl)-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: can be compared with other similar compounds, such as:
(4-Methyl-1,4-diazepan-1-yl)-acetic acid: Similar structure but with a methyl group instead of an acetyl group.
(4-Acetyl-piperidin-1-yl)-acetic acid: Similar acetyl group but with a piperidine ring instead of diazepane.
Uniqueness: The presence of the diazepane ring and the specific acetyl group attachment make this compound unique compared to other similar compounds.
Biological Activity
The compound (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid is a member of the diazepane family, characterized by its unique structure that combines a diazepane ring with an acetyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₅N₃O₃
- Molecular Weight : 185.24 g/mol
The compound's structure includes an acetyl group that enhances its reactivity and biological interactions. The diazepane ring is known for its ability to engage with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may bind to serotonin and dopamine receptors, indicating potential effects on mood and behavior. The presence of the acetyl group may also facilitate interactions with other biomolecules, enhancing the compound's therapeutic potential.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promising anticancer activity. For example, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa cells, with IC50 values lower than 12 μM. The compound's structure allows for modifications that can enhance its potency and selectivity against cancer cells.
Neuropharmacological Effects
The interaction of this compound with neurotransmitter systems suggests potential applications in treating mood disorders. Studies focusing on its binding affinity to neurotransmitter receptors have indicated possible anxiolytic or antidepressant effects . Further research using in vivo models is necessary to elucidate the full spectrum of its neuropharmacological activities.
Study 1: Anticancer Activity Evaluation
A study conducted on a series of diazepane derivatives demonstrated that modifications in the acetyl group significantly influenced their cytotoxicity against cancer cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
Study 2: Neurotransmitter Interaction Analysis
In another study, this compound was evaluated for its binding affinity to serotonin receptors. Results indicated a moderate affinity, suggesting that it could modulate serotonergic signaling pathways. This finding supports further investigation into its potential as an antidepressant or anxiolytic agent.
Comparative Analysis
The table below summarizes the biological activities of this compound compared to related compounds:
Compound | IC50 (µM) | Target Receptors | Biological Activity |
---|---|---|---|
This compound | <12 | Serotonin, Dopamine | Anticancer, Neuropharmacological |
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine | <10 | Serotonin | Anticancer |
4-(4-Acetylhomopiperazin-1-yl)aniline | <15 | Various | Anticancer |
Properties
IUPAC Name |
2-(4-acetyl-1,4-diazepan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-8(12)11-4-2-3-10(5-6-11)7-9(13)14/h2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGBYZNWVGVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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